N-Boc-N-methyl-4-fluoro-D-phenylalanine
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Overview
Description
N-Boc-N-methyl-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a fluorine atom attached to the phenylalanine backbone. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-methyl-4-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-fluoro-D-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The methylation of the amino group can be performed using methyl iodide or other methylating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-methyl-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Methylation: The amino group can be methylated using methyl iodide or other methylating agents.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide, DMAP).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Methylation: Methyl iodide, dimethyl sulfate.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields N-methyl-4-fluoro-D-phenylalanine.
Substituted Derivatives: Substitution reactions on the phenyl ring can yield various substituted phenylalanine derivatives.
Scientific Research Applications
N-Boc-N-methyl-4-fluoro-D-phenylalanine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly in the development of peptide-based drugs.
Medicinal Chemistry: Investigated for its potential use in the design of enzyme inhibitors and receptor ligands due to its unique structural features.
Biological Studies: Used in studies of protein structure and function, as well as in the development of novel biomolecules.
Industrial Applications: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-4-fluoro-D-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and later deprotected to reveal the active amino group. In medicinal chemistry, its fluorine and methyl groups can influence the binding affinity and specificity of the compound for its molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4,4-difluoro-L-proline: Another Boc-protected amino acid used in peptide synthesis and medicinal chemistry.
N-Boc-N-methyl-4-fluoro-L-phenylalanine: The L-enantiomer of the compound, which may have different biological activities and applications.
Uniqueness
N-Boc-N-methyl-4-fluoro-D-phenylalanine is unique due to its specific combination of a Boc protecting group, a methyl group, and a fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBFXWWALXNPA-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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